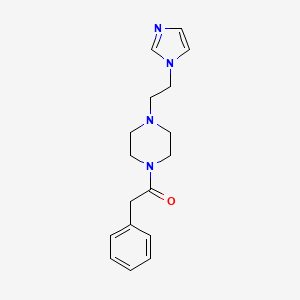

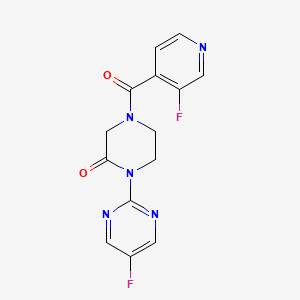

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with potential applications in various fields of research and industry. It contains an imidazole ring, which is a five-membered planar ring that contains two nitrogen atoms. Imidazole rings are common in biological systems and are found in many important compounds, including histidine and the B vitamins niacin and riboflavin .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one involved the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction was performed by adding the reactants to a round bottom flask at room temperature, and the mixture was stirred for 2 hours. The crude product was then recrystallized in hot methanol, resulting in a yield of 75% .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains an imidazole ring, a piperazine ring, and a phenyl group. The presence of these functional groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the literature, compounds with similar structures have been studied. For example, imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus .科学的研究の応用

Synthesis and Biological Evaluation

Research has led to the synthesis of novel derivatives closely related to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone, aiming at exploring their biological activities. A study reported the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds underwent in vitro antimicrobial studies, where several demonstrated excellent antibacterial and antifungal activities, comparable to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimycobacterial Activity

Further investigations into imidazole derivatives have identified potent scaffolds for antimycobacterial activity. Specifically, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, incorporating piperazine linkers, revealed compounds with significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. Notably, compounds bearing an electron-donating group on the benzene ring exhibited considerable activity, underscoring the therapeutic potential of these structures in combating tuberculosis (Lv et al., 2017).

Anti-HIV Potential

The quest for new non-nucleoside reverse transcriptase inhibitors for HIV treatment led to the synthesis of 5-substituted piperazinyl-4-nitroimidazole derivatives. These new compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activities, showcasing the potential of imidazole derivatives in developing novel antiviral therapies (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anticancer Investigations

Imidazole derivatives have also been explored for their anticancer properties. A study reported the synthesis and anticancer activity evaluation of new 4-nitroimidazole derivatives, with several compounds demonstrating potent anticancer effects against human cancer cell lines. This research highlights the imidazole scaffold's utility in developing new therapeutic agents for cancer treatment (Al-Soud et al., 2021).

Pharmaceutical Analysis Application

The versatility of imidazole derivatives extends to pharmaceutical analysis, as demonstrated by the development of a ketoconazole ion-selective electrode. This tool offers a novel approach for the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations, showcasing the broad utility of imidazole derivatives in analytical chemistry (Shamsipur & Jalali, 2000).

特性

IUPAC Name |

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(14-16-4-2-1-3-5-16)21-12-10-19(11-13-21)8-9-20-7-6-18-15-20/h1-7,15H,8-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXGYXNDPQLIAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2392997.png)

![2-[(2,4-dimethylphenyl)amino]-N-(2-ethoxybenzyl)-1,3-thiazole-4-carboxamide](/img/structure/B2392998.png)

![ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393003.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393006.png)

![1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2393007.png)

![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2393008.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2393011.png)

![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393017.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopentylacetamide](/img/structure/B2393018.png)